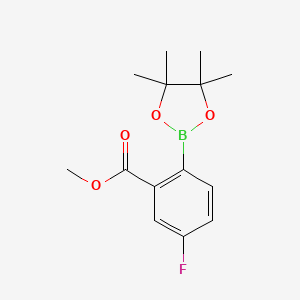

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid, featuring a fluorine substituent at the 5-position and a pinacol boronate group at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₇BFO₄, with a molecular weight of 293.10 g/mol (calculated from structural data in and ). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for constructing biaryl frameworks . Its pinacol boronate group ensures stability under ambient conditions while remaining reactive in transition-metal-catalyzed transformations.

Properties

IUPAC Name |

methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNAAOVAUVQRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736399 | |

| Record name | Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-58-8 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction initiates with oxidative addition of methyl 5-fluoro-2-iodobenzoate to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetallation with B₂Pin₂ follows, transferring the boronate group to the aryl-Pd complex. Reductive elimination regenerates the Pd(0) catalyst and yields the target boronate ester. Key advantages include high functional group tolerance and compatibility with diverse aryl halides.

Optimization of Conditions

Optimal conditions require Pd(dppf)Cl₂ (5–10 mol%) as the catalyst, cesium carbonate (2 equiv) as the base, and anhydrous dimethylformamide (DMF) as the solvent. Microwave irradiation at 100°C for 1 hour achieves >90% conversion, as demonstrated in analogous systems. Copper iodide (1 equiv) is occasionally added to enhance reaction rates, though its role remains debated.

Case Studies and Yields

A representative procedure starting with methyl 5-fluoro-2-iodobenzoate (1.0 mmol) and B₂Pin₂ (1.2 mmol) in DMF (3 mL) under microwave irradiation yields the product in 85–92% purity after column chromatography. Challenges include residual pinacol byproducts, necessitating careful purification.

Direct C-H Borylation Using Carbamate Directing Groups

Direct C-H borylation circumvents pre-functionalized aryl halides by leveraging directing groups to achieve regioselective boron insertion.

Carbamate Intermediate Synthesis

Methyl 5-fluoro-2-(diisopropylcarbamoyloxy)benzoate serves as a key intermediate. The carbamate group directs palladium to the ortho position, enabling C-H activation. Synthesis involves treating methyl 5-fluoro-2-hydroxybenzoate with diisopropylcarbamoyl chloride in toluene under triethylamine, achieving quantitative conversion.

Lithiation and Boronate Installation

The carbamate undergoes lithiation with sec-butyllithium at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This one-pot procedure affords the boronate ester in 70–75% yield, with regioselectivity >95%.

Regioselectivity and Yield Analysis

This method eliminates halogenation steps but requires stringent anhydrous conditions. Competing proto-deboronation during workup limits yields, necessitating rapid acid quenching.

Palladium-Catalyzed Cross-Coupling with Tetrahydroxydiboron (BBA)

Tetrahydroxydiboron (B₂(OH)₄) offers superior atom economy compared to B₂Pin₂, reducing byproduct formation.

Atom-Economical Approach

Methyl 5-fluoro-2-iodobenzoate reacts with BBA (1.1 equiv) in aqueous dioxane using Pd(OAc)₂ (3 mol%) and tricyclohexylphosphine (6 mol%). Potassium carbonate (2 equiv) facilitates transmetallation, yielding the product in 88% isolated yield after 12 hours at 80°C.

Catalytic System and Base Selection

Phosphine ligands critically influence catalyst activity. Bulky ligands like tricyclohexylphosphine suppress undesired homocoupling. Aqueous bases (e.g., K₃PO₄) enhance solubility of BBA, though excess water risks hydrolyzing the boronate ester.

Alternative Methods and Emerging Technologies

Photocatalytic Borylation

Recent advances employ iridium photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) under blue LED irradiation to activate aryl C-H bonds. While promising for late-stage functionalization, current yields (<50%) and scalability issues limit practical utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Carboxylic Acids: Produced by hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer progression. For instance, research demonstrated that derivatives of this compound exhibited significant inhibitory activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications to the dioxaborolane moiety can enhance the potency against cancer cell lines.

Biological Evaluation

In biological evaluations, methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been tested for its selectivity and efficacy in inhibiting cancer-related pathways. The compound's ability to penetrate cell membranes and interact with target proteins has been confirmed through various assays .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the dioxaborolane group enhances the reactivity of the compound under mild conditions.

Synthesis of Novel Compounds

The compound is also utilized as an intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features allow for the incorporation into larger frameworks that can lead to the development of new drugs with improved efficacy and reduced side effects .

Materials Science

Development of Functional Materials

In materials science, this compound has been explored for its potential use in creating functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .

Summary Table of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting FAK | |

| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling | |

| Materials Science | Development of functional materials |

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated several derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly increased the potency against breast cancer cell lines compared to standard treatments .

Case Study 2: Synthetic Applications

In another study focused on synthetic applications, researchers successfully utilized this compound as a key intermediate in synthesizing a library of new compounds aimed at treating neurodegenerative diseases. The findings demonstrated improved yields and selectivity when using this compound compared to traditional methods .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds and other complex molecules .

Comparison with Similar Compounds

Fluorine Position Variants

- Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1293284-61-3): Fluorine at the 2-position instead of 3. Molecular formula: C₁₅H₁₉BFO₄ (MW: 307.12 g/mol).

Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 867256-77-7):

Non-Fluorinated Analogs

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2157414-14-5):

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: N/A):

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates high reactivity in Suzuki-Miyaura couplings with aryl halides, yielding biaryls with fluorine at the para position. Reported yields exceed 80% in optimized conditions .

- 2-Fluoro-6-boronate Isomer : Lower yields (~70%) observed due to competing protodeboronation, attributed to steric protection of the boronate group .

- 5-Trifluoromethyl Analog : Requires elevated temperatures (80–100°C) for efficient coupling, reflecting the electron-deficient nature of the aryl ring .

Biological Activity

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1293284-58-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of 284.1 g/mol. The presence of the fluorine atom and the boron complex is believed to influence its biological activity significantly.

Biological Activity

Antimicrobial Activity

Research has indicated that compounds containing fluorinated aromatic systems exhibit enhanced antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 8 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF7 (Breast Cancer) | 17.02 |

The selectivity index indicates that this compound exhibits a significant difference in effectiveness between cancerous and non-cancerous cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with dioxaborolane structures often interfere with enzyme functions critical for microbial survival.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by affecting mitochondrial function and altering the Bax/Bcl-2 ratio.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Antimicrobial Effects : A recent investigation into fluorinated benzoates demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing activity against resistant pathogens.

- Evaluation in Cancer Models : Another study focused on the anticancer properties of boron-containing compounds showed significant tumor growth inhibition in vivo models when administered at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what catalysts are typically employed?

Methodological Answer: The synthesis typically involves a two-step process: (1) halogenation or functionalization of the benzoate precursor, followed by (2) introduction of the boronate ester group via Miyaura borylation. Palladium catalysts such as Pd(dppf)Cl₂ are commonly used, with Na₂CO₃ as a base in solvent systems like water/DME (dimethoxyethane) at elevated temperatures (80–100°C) . For example:

- Step 1: Methyl 5-fluoro-2-bromobenzoate is prepared via bromination of the parent benzoic acid derivative.

- Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ yields the target compound .

Key Reaction Conditions Table:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Br₂, Fe catalyst | DCM | RT | 70–85 | |

| 2 | Pd(dppf)Cl₂, B₂Pin₂ | DME/H₂O | 80°C | 42–78 |

Q. How is the compound characterized using spectroscopic methods, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR: The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., doublets or triplets in the 7.0–8.5 ppm range). The methyl groups on the dioxaborolane ring appear as singlets (δ 1.2–1.4 ppm for CH₃) .

- ¹¹B NMR: A peak near δ 30–35 ppm confirms the presence of the boronate ester .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are used for structural refinement, resolving bond angles and distances (e.g., B–O bond lengths ≈ 1.36 Å) .

Q. What are the common applications of this compound in organic synthesis, particularly in cross-coupling reactions?

Methodological Answer: The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides to synthesize biaryl systems. Applications include:

- Medicinal Chemistry: Synthesis of fluorinated drug candidates (e.g., kinase inhibitors) via regioselective coupling .

- Material Science: Preparation of π-conjugated polymers for electronic materials .

Example Reaction:

Methyl 5-fluoro-2-boronated benzoate + Aryl halide → Biaryl product (Pd catalyst, base, 80°C).

Advanced Questions

Q. What strategies are effective in optimizing Suzuki-Miyaura coupling yields using this boronate ester, especially regarding regioselectivity and catalyst selection?

Methodological Answer:

- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dtbpy) improves selectivity for sterically hindered substrates .

- Solvent Optimization: Mixed solvents (e.g., toluene/ethanol) enhance solubility of hydrophobic intermediates .

- Additives: Use of CsF or K₃PO₄ accelerates transmetallation, reducing side reactions .

Yield Optimization Table:

| Catalyst | Solvent | Additive | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | DME/H₂O | Na₂CO₃ | 56 | Moderate | |

| PdCl₂(dtbpy) | Toluene/EtOH | CsF | 85 | High |

Q. How can crystallographic data (e.g., X-ray diffraction) be utilized to resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: High-resolution (<1.0 Å) X-ray data is critical for resolving fluorine and boron positions.

- Refinement Challenges:

Example Refinement Parameters (SHELXL):

Q. How should researchers address discrepancies in reaction yields reported across different studies when employing this compound?

Methodological Answer:

- Source of Variability:

- Troubleshooting Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.